N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a sulfanyl group, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the aromatic substituents. Common reagents used in these steps include hydrazine derivatives, sulfur sources, and various aromatic aldehydes or ketones. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic compounds, and various substituted aromatic derivatives.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Imidazoline derivatives: Compounds with similar nitrogen-containing heterocycles.
Serotonin receptor ligands: Compounds with similar aromatic structures and biological activity.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a triazole ring, sulfanyl group, and multiple aromatic rings, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C31H36N4O2S |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C31H36N4O2S/c1-7-21(2)22-10-14-25(15-11-22)32-28(36)20-38-30-34-33-29(23-8-12-24(13-9-23)31(3,4)5)35(30)26-16-18-27(37-6)19-17-26/h8-19,21H,7,20H2,1-6H3,(H,32,36) |
InChI Key |
HWHBCIDWMLFWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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